molecular formula C18H30N2 B124703 (R)-2,2-Dimethyl-N-(1-phenyl-2-(piperidin-1-yl)ethyl)propan-1-amine CAS No. 153837-28-6

(R)-2,2-Dimethyl-N-(1-phenyl-2-(piperidin-1-yl)ethyl)propan-1-amine

Cat. No. B124703
M. Wt: 274.4 g/mol
InChI Key: RUWFXOINQANLGF-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2,2-Dimethyl-N-(1-phenyl-2-(piperidin-1-yl)ethyl)propan-1-amine, commonly known as R-Phenylpiracetam, is a nootropic drug that is known to improve cognitive function by enhancing memory, learning, focus, and attention. It is a derivative of Piracetam, a popular nootropic drug that was first synthesized in 1964. R-Phenylpiracetam is considered to be more potent than Piracetam and has been used in scientific research to study its effects on the brain.

Scientific Research Applications

  • Synthesis of Complex Compounds : This compound is involved in the synthesis of complex organic compounds like pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines. These compounds have potential applications in medicinal chemistry and materials science (Paronikyan et al., 2016).

  • Kinetic Studies in Organic Chemistry : The compound plays a role in the study of reaction kinetics, particularly in aminolysis reactions of certain phosphinates. Understanding these reactions is crucial for developing new synthetic methods in organic chemistry (Um et al., 2009).

  • Development of Pharmaceutical Agents : It is used in the development of GPIIb/IIIa integrin antagonists, which are important for creating new treatments for thrombosis and other cardiovascular diseases (Hayashi et al., 1998).

  • Conformational Analysis in Chemistry : The compound is also significant in the conformational analysis of hindered amides, which is fundamental in understanding the physical properties and reactivity of organic molecules (Rauk et al., 1983).

  • Molecular Structure Investigations : It is involved in the synthesis and structural investigation of s-triazine derivatives, which have applications in the development of new materials and drugs (Shawish et al., 2021).

  • Crystal Structure Analysis : The compound is significant in crystallography studies, aiding in the understanding of molecular arrangements and interactions, which is crucial in drug design and materials science (Rajnikant et al., 2010).

  • Pharmacological Characterization : It is used in the pharmacological characterization of specific opioid receptor antagonists, contributing to the development of treatments for conditions such as depression and addiction disorders (Grimwood et al., 2011).

properties

IUPAC Name

2,2-dimethyl-N-[(1R)-1-phenyl-2-piperidin-1-ylethyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2/c1-18(2,3)15-19-17(16-10-6-4-7-11-16)14-20-12-8-5-9-13-20/h4,6-7,10-11,17,19H,5,8-9,12-15H2,1-3H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWFXOINQANLGF-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNC(CN1CCCCC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)CN[C@@H](CN1CCCCC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428824
Record name ST081399
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2,2-Dimethyl-N-(1-phenyl-2-(piperidin-1-yl)ethyl)propan-1-amine

CAS RN

153837-28-6
Record name ST081399
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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